2-(Difluoromethyl)hex-5-enoyl chloride
Description
2-(Difluoromethyl)hex-5-enoyl chloride is a fluorinated acyl chloride characterized by a hex-5-enoyl backbone (six-carbon chain with a terminal double bond between C5 and C6) and a difluoromethyl (-CF$2$H) substituent at the C2 position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where fluorinated groups are incorporated to enhance metabolic stability, lipophilicity, and bioavailability . The difluoromethyl group introduces electron-withdrawing effects, increasing the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic acyl substitution reactions .
Properties
CAS No. |
81982-40-3 |
|---|---|
Molecular Formula |
C7H9ClF2O |
Molecular Weight |
182.59 g/mol |
IUPAC Name |
2-(difluoromethyl)hex-5-enoyl chloride |
InChI |
InChI=1S/C7H9ClF2O/c1-2-3-4-5(6(8)11)7(9)10/h2,5,7H,1,3-4H2 |
InChI Key |
ITCDQQOYLIPSHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C(F)F)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)hex-5-enoyl chloride typically involves the introduction of the difluoromethyl group into the hex-5-enoyl chloride structure. One common method is the reaction of hex-5-enoyl chloride with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)hex-5-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The presence of the double bond in the hex-5-enoyl moiety allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted hex-5-enoyl derivatives .
Scientific Research Applications
2-(Difluoromethyl)hex-5-enoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)hex-5-enoyl chloride involves its reactivity with various molecular targets. The difluoromethyl group can participate in interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 2-(difluoromethyl)hex-5-enoyl chloride can be contextualized by comparing it to structurally related fluorinated and non-fluorinated acyl chlorides. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparison of this compound with Analogous Compounds
Key Observations:
Electrophilicity and Reactivity: The difluoromethyl group (-CF$2$H) in the target compound enhances electrophilicity compared to non-fluorinated analogs like acetyl chloride, though less than trifluoroacetyl chloride (-CF$3$), which exhibits stronger electron-withdrawing effects . The terminal double bond in the hex-5-enoyl chain may introduce additional reactivity, such as susceptibility to Diels-Alder cycloadditions or radical-induced polymerization.
Stability: Fluorinated acyl chlorides generally exhibit greater hydrolytic stability than non-fluorinated counterparts due to reduced electron density at the carbonyl carbon . However, 2-fluoro-5-hydroxybenzoyl chloride () is less stable owing to its polar -OH group, which accelerates hydrolysis.
Applications :
- Trifluoroacetyl chloride is widely used in peptide synthesis due to its high reactivity and stability, whereas the target compound’s aliphatic chain and -CF$_2$H group make it suitable for synthesizing fluorinated aliphatic drug candidates .
Research Findings and Mechanistic Insights
Fluorine-Induced Lipophilicity: The -CF$_2$H group increases lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability in drug candidates . This property is critical in central nervous system (CNS) drug design.
Stereoelectronic Effects :
The -CF$_2$H group’s electron-withdrawing nature stabilizes transition states in nucleophilic reactions, as demonstrated in studies on fluorinated β-ketoacyl chlorides .
Comparative Stability : While trifluoroacetyl chloride is more stable, the -CF$_2$H group in the target compound offers a balance between reactivity and stability, reducing premature degradation in synthetic pathways .
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